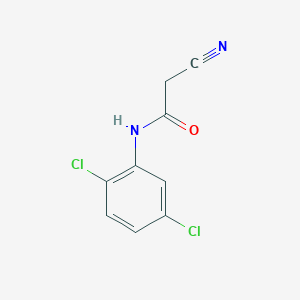

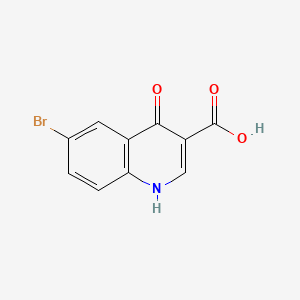

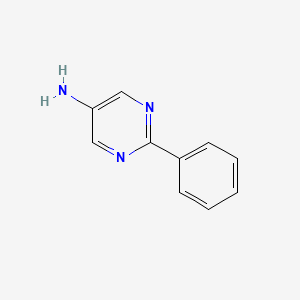

![molecular formula C17H18O3 B1269259 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 381680-28-0](/img/structure/B1269259.png)

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves multi-step chemical reactions, starting from simple benzaldehyde derivatives. For instance, the synthesis of similar compounds has been demonstrated through reactions like the Knoevenagel condensation, which involves the reaction of benzaldehydes with compounds containing active methylene groups in the presence of catalytic amounts of a base (Kariyappa et al., 2016). Another example involves the oxidative Pd-catalyzed cyclization and alkoxycarbonylation of alkynylbenzaldehydes, showcasing a method that could be relevant for synthesizing structurally similar compounds (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds analogous to 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde can be elucidated using various spectroscopic techniques including NMR, IR, and X-ray crystallography. For example, the structure of a related compound was determined by X-ray analysis, providing insights into its crystalline structure and molecular geometry (Özay et al., 2013). These techniques are crucial for confirming the expected molecular structure and identifying any possible structural isomers.

Chemical Reactions and Properties

Chemical reactions involving 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde or similar compounds often include electrophilic aromatic substitution, condensation reactions, and oxidation-reduction processes. For instance, the chloroperoxidase-catalyzed oxidation of benzyl alcohols to the corresponding benzaldehydes is an example of how such functional groups in the molecule might undergo transformation (Miller et al., 1995).

Physical Properties Analysis

The physical properties of such organic compounds, including melting point, boiling point, solubility, and crystalline structure, are essential for their application and handling. These properties are determined by the compound's molecular structure and functional groups. For instance, the crystalline structure and phase behavior can be studied through X-ray crystallography, as demonstrated for related compounds (Özay et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and compatibility with different solvents or reagents, are crucial for the compound's application in synthesis or as a functional material. Studies on similar compounds have shown how the presence of electron-donating or withdrawing groups affects their reactivity and how they interact with other molecules in a reaction (Lai et al., 2002).

Applications De Recherche Scientifique

Copolymerization Studies

Novel trisubstituted ethylenes, including those similar in structure to 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde, have been synthesized and studied for their copolymerization potential with styrene. These studies reveal insights into the chemical behavior and potential applications of such compounds in creating novel polymeric materials. The copolymers were analyzed using various spectroscopic methods, indicating the successful incorporation of these ethylenes into polymer chains, which could have implications for the development of new materials with tailored properties (Kharas et al., 2015).

Optical and Electronic Properties

Schiff base compounds derived from similar ethoxy benzaldehyde structures have been synthesized and their optical nonlinear properties studied. These compounds show promise in optical limiting applications, which is crucial for developing new materials for photonics and optoelectronics. The research highlights the potential of such compounds in enhancing the performance of optical devices (Abdullmajed et al., 2021).

Synthesis of Novel Compounds

Research into the regioselective protection of hydroxyl groups in dihydroxy benzaldehydes, including those structurally related to 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde, has led to the development of methods for synthesizing protected intermediates. These intermediates are valuable in the synthesis of complex organic molecules, indicating the role of such benzaldehydes in synthetic organic chemistry (Plourde & Spaetzel, 2002).

Application in Green Chemistry

The synthesis of bis-aldehyde monomers, including derivatives of ethoxy benzaldehydes, has been explored for the creation of electrically conductive pristine polyazomethines. This research contributes to the field of green chemistry by developing new polymeric materials that are electrically conductive, opening up possibilities for their use in electronic applications (Hafeez et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-3-19-17-10-14(11-18)8-9-16(17)20-12-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMWVNNQUJCALP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352785 |

Source

|

| Record name | 3-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde | |

CAS RN |

381680-28-0 |

Source

|

| Record name | 3-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

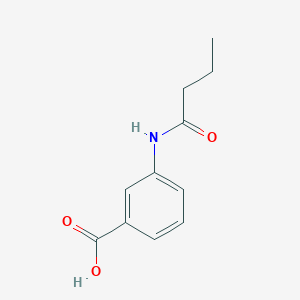

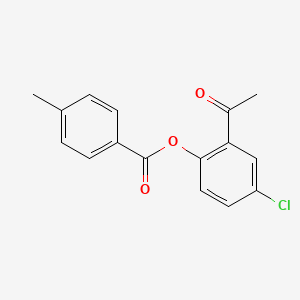

![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)

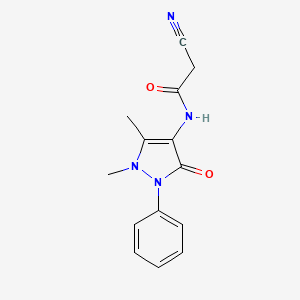

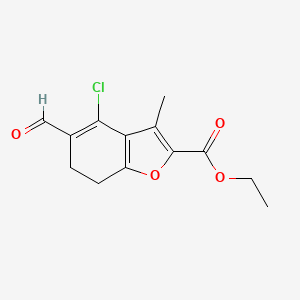

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea](/img/structure/B1269194.png)

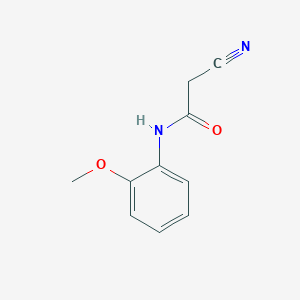

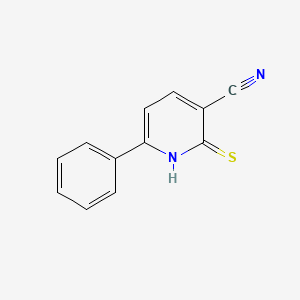

![4-[2-(3-Bromophenoxy)ethyl]morpholine](/img/structure/B1269199.png)

![2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1269203.png)